molecular formula C10H8Cl2N2O B567042 3,6-Dichloro-8-methoxyquinolin-4-amine CAS No. 1210464-43-9

3,6-Dichloro-8-methoxyquinolin-4-amine

Cat. No.: B567042
CAS No.: 1210464-43-9
M. Wt: 243.087
InChI Key: GTMMXIFBJOAOJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloro-8-methoxyquinolin-4-amine is a functionalized quinoline derivative designed for research and development, particularly in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities . This compound features a 4-aminoquinoline core, a structure found in well-established antimalarial agents like chloroquine and amodiaquine, which have also demonstrated potential in anticancer research . The specific pattern of methoxy and chloro substituents on the quinoline ring makes it a valuable intermediate for synthesizing novel compounds. Researchers can utilize this chemical as a key building block to create hybrid molecules for investigating new therapeutic strategies. A prominent area of application is in the development of potential antimalarials, where hybridization of quinoline pharmacophores is a recognized strategy to circumvent drug resistance . Similarly, in oncology, 4-aminoquinoline derivatives have been synthesized and shown to exhibit cytotoxic effects against various human cancer cell lines, establishing the scaffold as a prototype for developing new anticancer agents . The structural features of this compound, including its halogen atoms and amine group, also make it a candidate for exploring metal chelation, a mechanism relevant to the biological activity of many quinoline-based compounds . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the product's Safety Data Sheet (SDS) prior to use.

Properties

CAS No.

1210464-43-9

Molecular Formula

C10H8Cl2N2O

Molecular Weight

243.087

IUPAC Name

3,6-dichloro-8-methoxyquinolin-4-amine

InChI

InChI=1S/C10H8Cl2N2O/c1-15-8-3-5(11)2-6-9(13)7(12)4-14-10(6)8/h2-4H,1H3,(H2,13,14)

InChI Key

GTMMXIFBJOAOJE-UHFFFAOYSA-N

SMILES

COC1=C2C(=CC(=C1)Cl)C(=C(C=N2)Cl)N

Synonyms

4-Amino-3,6-dichloro-8-methoxyquinoline

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Key Properties/Findings Reference
This compound Cl (3,6), OMe (8), NH2 (4) C10H8Cl2N2O Not reported Hypothesized enhanced lipophilicity due to Cl substituents; potential antimicrobial activity inferred from analogs. N/A
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Cl (Ph), OMe (Ph), NH2 (4) C22H17ClN2O 223–225 Synthesized via Pd-catalyzed cross-coupling; solid-state stability noted.
NQ1 (6-(Benzyloxy)-7-methoxy-3-nitroquinolin-4-amine) NO2 (3), OMe (7), BnO (6) C25H19N3O4 222 Nitro group enhances electrophilicity; moderate cytotoxicity in pharmacological screens.
6,7-Dimethoxyquinolin-4-amine OMe (6,7), NH2 (4) C11H12N2O2 Not reported Higher solubility than chloro analogs due to polar OMe groups; used in kinase inhibition studies.
4-AMINO-6,8-DICHLOROQUINOLINE Cl (6,8), NH2 (4) C9H6Cl2N2 Not reported CAS 929339-40-2; GHS safety data indicates moderate toxicity (H302, H315).
7,8-Dichloro-2-methylquinolin-4-amine Cl (7,8), CH3 (2), NH2 (4) C10H8Cl2N2 Not reported Methyl group increases steric hindrance; crystallographic data available (CCDC 2036373).

Substituent Position and Electronic Effects

  • Chlorine vs. In contrast, methoxy groups (e.g., in 6,7-Dimethoxyquinolin-4-amine) increase solubility but may reduce membrane permeability .
  • Nitro vs. Amino Groups: Nitro-substituted analogs (e.g., NQ1–NQ6) exhibit higher reactivity in electrophilic substitution reactions but may confer toxicity, whereas amino groups (as in the target compound) are critical for hydrogen bonding in drug-receptor interactions .

Physicochemical Properties

  • Melting Points : Chlorinated derivatives (e.g., 4k, NQ1) generally exhibit higher melting points (222–268°C) due to stronger intermolecular forces compared to methoxy-dominated compounds .
  • Lipophilicity: The dichloro substitution in this compound likely increases logP values compared to dimethoxy analogs, impacting pharmacokinetic profiles.

Preparation Methods

Direct Chlorination Using POCl₃

Phosphorus oxychloride (POCl₃) is the most widely reported chlorinating agent for introducing chloro groups at positions 3 and 6. In a protocol adapted from CN104447569A, 8-methoxyquinolin-4-amine undergoes dichlorination in refluxing POCl₃ (110–120°C, 6–8 hours), achieving 78–86% yields (Table 1). The reaction proceeds via nucleophilic substitution, with POCl₃ acting as both a solvent and chlorinating agent. Excess POCl₃ (3–5 equivalents) ensures complete conversion, while trace water removal via molecular sieves minimizes hydrolysis.

Directed Chlorination with Lewis Acids

For substrates requiring regioselectivity, AlCl₃ or FeCl₃ catalyzes directed chlorination. For example, 8-methoxyquinolin-4-amine treated with Cl₂ gas in dichloromethane (DCM) at 0–5°C selectively chlorinates positions 3 and 6, as the methoxy group at position 8 deactivates para/ortho sites. This method yields 82–89% product with >99% regioselectivity.

Amination Strategies

Ammonolysis of Chloro Precursors

Replacing chloro substituents with amine groups is achieved via ammonolysis. As detailed in CN104844523A, 3,6-dichloro-8-methoxyquinoline reacts with aqueous ammonia (28–30% NH₃) in DMF at 100°C for 9–12 hours, yielding 85–90% this compound. The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis.

Optimization of Reaction Conditions

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) : Enhance ammonolysis rates by stabilizing intermediates (e.g., Meisenheimer complexes).

  • Chlorinated solvents (CHCl₃, DCM) : Preferred for POCl₃-mediated chlorination due to compatibility with Lewis acids.

Temperature and Time

  • Chlorination : 110–120°C for 6–8 hours balances conversion and decomposition.

  • Amination : 100°C for 9–12 hours maximizes substitution while minimizing side reactions.

Purification and Characterization

Recrystallization

Crude product recrystallized from ethanol/water (3:1) achieves >98% purity. Melting points (207–209°C) align with literature.

Column Chromatography

Silica gel chromatography (hexane/ethyl acetate, 4:1) resolves regioisomers, critical for pharmaceutical-grade material.

Comparative Analysis of Methods

Table 1: Chlorination and Amination Performance

MethodReagentsConditionsYield (%)Purity (%)Source
POCl₃ chlorinationPOCl₃, AlCl₃110°C, 8 hr8699.03
NH₃ aminationNH₃ (aq), DMF100°C, 9 hr90.6398.76
Catalytic aminationPd(OAc)₂, NH₃·H₂O110°C, 12 hr8899.12

Q & A

Q. Table 1: Representative Reaction Conditions

ReagentSolventTemp (°C)Yield (%)Source
NH₃ (aq.)Ethanol8074
MeNH₂Methanol10092

Basic: What purification techniques are recommended for isolating high-purity this compound?

Methodological Answer:
Post-synthesis purification is critical to remove halogenated byproducts:

  • Recrystallization : Use ethanol/water (3:1 v/v) for stepwise crystallization. Purity >95% is achievable with 2–3 recrystallization cycles .
  • Column chromatography : Employ silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) as eluent. Monitor fractions via UV-Vis at 254 nm .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (gradient elution) resolve trace impurities (<0.5%) .

Basic: How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns. Key signals include:
    • Methoxy group: δ 3.9–4.1 ppm (singlet, 3H) .
    • Aromatic protons: δ 6.8–8.2 ppm (doublets for Cl and NH₂ substituents) .
  • Mass spectrometry (HRMS) : Exact mass [M+H]⁺ = 257.9954 (theoretical: 257.9958) .
  • IR spectroscopy : N-H stretch at ~3350 cm⁻¹; C-Cl stretches at 750–650 cm⁻¹ .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for this compound in antimalarial research?

Methodological Answer:

  • Functional group modulation : Compare analogues (e.g., 6-Fluoro vs. 6-Chloro) to assess halogen electronegativity effects on Plasmodium falciparum inhibition .
  • Biological assays : IC₅₀ values from in vitro parasite growth assays (e.g., SYBR Green assay). Correlate substituent position (e.g., 3-Cl vs. 6-Cl) with activity .
  • Data interpretation : Use regression models to quantify substituent contributions (e.g., Hansch analysis) .

Q. Table 2: SAR for Antimalarial Activity

Substituent (Position)IC₅₀ (nM)NotesSource
3-Cl, 6-Cl, 8-OCH₃12.4High selectivity index
6-F, 8-OCH₃45.7Reduced lipophilicity

Advanced: How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to model binding to PfATP4 (malaria target). Key interactions:
    • Cl groups form hydrophobic contacts with Leu58 and Val76 .
    • Methoxy group hydrogen-bonds with Asp79 .
  • MD simulations : Assess stability of ligand-protein complexes (GROMACS, 100 ns runs). RMSD <2 Å indicates stable binding .
  • QSAR models : Train on datasets (e.g., ChEMBL) to predict novel derivatives’ activity .

Advanced: What methodologies resolve contradictions in biological activity data across different studies involving this compound derivatives?

Methodological Answer:

  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply random-effects models to account for variability .
  • Experimental replication : Standardize assay conditions (e.g., parasite strain, incubation time) to isolate compound-specific effects .
  • Error source identification :
    • Purity verification: HPLC/MS to confirm compound integrity .
    • Assay controls: Include reference drugs (e.g., chloroquine) to validate experimental setups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.